molecular formula C14H20N2O B5696456 (4-ethylpiperazin-1-yl)-(2-methylphenyl)methanone

(4-ethylpiperazin-1-yl)-(2-methylphenyl)methanone

Cat. No.: B5696456
M. Wt: 232.32 g/mol
InChI Key: FTBISSVSFPRTCE-UHFFFAOYSA-N
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Description

(4-ethylpiperazin-1-yl)-(2-methylphenyl)methanone is a chemical compound with the molecular formula C13H19N3O. It is known for its applications in various fields, including medicinal chemistry and neuropharmacology. This compound is characterized by the presence of an ethylpiperazine group attached to a methylphenylmethanone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-ethylpiperazin-1-yl)-(2-methylphenyl)methanone typically involves the reaction of 4-ethylpiperazine with 2-methylbenzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

(4-ethylpiperazin-1-yl)-(2-methylphenyl)methanone undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-ethylpiperazin-1-yl)-(2-methylphenyl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-ethylpiperazin-1-yl)-(2-methylphenyl)methanone involves its interaction with specific molecular targets and pathways. It has been shown to exert neuroprotective effects by interacting with mitochondrial pathways and preventing β-amyloid-induced toxicity. The compound helps in maintaining mitochondrial function and preventing cell death, which is crucial in neurodegenerative diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-ethylpiperazin-1-yl)-(2-methylphenyl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethylpiperazine group enhances its solubility and reactivity, making it a valuable compound in medicinal chemistry and neuropharmacology .

Properties

IUPAC Name

(4-ethylpiperazin-1-yl)-(2-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-3-15-8-10-16(11-9-15)14(17)13-7-5-4-6-12(13)2/h4-7H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTBISSVSFPRTCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)C2=CC=CC=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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